molecular formula C11H13BrN2 B13705572 7-Bromo-1-isobutyl-4-azaindole

7-Bromo-1-isobutyl-4-azaindole

Cat. No.: B13705572
M. Wt: 253.14 g/mol
InChI Key: DTGCUSUBLGHOPM-UHFFFAOYSA-N
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Description

7-Bromo-1-isobutyl-4-azaindole is a heterocyclic organic compound that belongs to the class of azaindoles. Azaindoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry and drug discovery. The presence of a bromine atom at the 7th position and an isobutyl group at the 1st position of the azaindole ring makes this compound unique and potentially useful for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-isobutyl-4-azaindole can be achieved through several methods. One common approach involves the Suzuki coupling reaction, where a halogenated 7-azaindole is coupled with an appropriate boronic acid. For instance, 7-bromo-4-azaindole can be reacted with isobutylboronic acid in the presence of a palladium catalyst and a base to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-isobutyl-4-azaindole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.

    Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azaindoles, while cross-coupling reactions can produce complex organic molecules with diverse functional groups.

Scientific Research Applications

7-Bromo-1-isobutyl-4-azaindole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-1-isobutyl-4-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1-isobutyl-4-azaindole is unique due to the presence of both a bromine atom and an isobutyl group, which can enhance its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

7-bromo-1-(2-methylpropyl)pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C11H13BrN2/c1-8(2)7-14-6-4-10-11(14)9(12)3-5-13-10/h3-6,8H,7H2,1-2H3

InChI Key

DTGCUSUBLGHOPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=NC=CC(=C21)Br

Origin of Product

United States

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